molecular formula C16H17N3O5S B5155686 N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5155686
M. Wt: 363.4 g/mol
InChI Key: RJUQWMPOEWLLED-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ENPG, and it is a glycinamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of the activity of certain enzymes, particularly proteases. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition of protease activity can have various effects on cellular processes, including the regulation of protein turnover and the prevention of viral replication.
Biochemical and Physiological Effects:
N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. In addition to its ability to inhibit protease activity, this compound has been found to exhibit antibacterial and antifungal activity. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to inhibit protease activity. This makes it a useful tool for studying the role of proteases in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for the study of N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of new antibiotics based on the antibacterial and antifungal activity of this compound. Another direction is the study of the anti-inflammatory properties of this compound for the development of new treatments for inflammatory diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and its effects on various experimental systems.

Synthesis Methods

The synthesis of N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can be achieved through various methods. One of the most commonly used methods is the reaction of ethyl glycinate hydrochloride with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide, which is then treated with phenylsulfonyl chloride to form the final product, N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide.

Scientific Research Applications

N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its ability to inhibit the activity of certain enzymes, particularly proteases. It has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-2-18(25(23,24)15-9-4-3-5-10-15)12-16(20)17-13-7-6-8-14(11-13)19(21)22/h3-11H,2,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUQWMPOEWLLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-ethyl-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

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